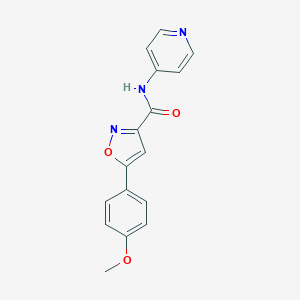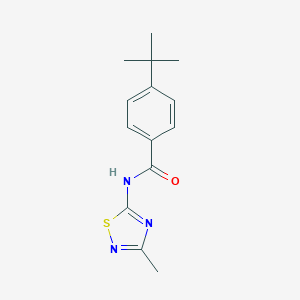![molecular formula C15H10N2O6 B257517 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid](/img/structure/B257517.png)
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid, also known as DNQX, is a synthetic compound that is widely used in scientific research. It is a non-competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of nerve impulses in the brain. DNQX has been extensively studied for its effects on synaptic plasticity, learning, and memory.
科学的研究の応用
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is widely used in scientific research to investigate the role of glutamate receptors in synaptic plasticity, learning, and memory. It has been shown to block the AMPA subtype of glutamate receptors, which are involved in the fast transmission of nerve impulses. By blocking these receptors, 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can prevent the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has also been used to study the mechanisms of epilepsy, stroke, and neurodegenerative diseases.
作用機序
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid acts as a non-competitive antagonist of the AMPA subtype of glutamate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site, and prevents the channel from opening in response to glutamate. This results in a decrease in the amplitude and duration of excitatory postsynaptic potentials (EPSPs), and a reduction in the induction of LTP.
Biochemical and Physiological Effects:
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate from presynaptic terminals, and decrease the number of AMPA receptors on the postsynaptic membrane. It can also reduce the activity of NMDA receptors, which are involved in the induction of LTP. 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in lab experiments is that it is a selective antagonist of the AMPA subtype of glutamate receptors. This allows researchers to specifically investigate the role of these receptors in synaptic plasticity, learning, and memory. However, one limitation of using 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid is that it can have off-target effects on other ion channels and receptors. It is also important to note that the concentration of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid used in experiments can affect its selectivity and potency.
将来の方向性
There are several future directions for research on 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid. One area of interest is the development of more selective and potent antagonists of AMPA receptors. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the use of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid in combination with other drugs or therapies may have therapeutic potential for the treatment of neurological disorders.
合成法
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be synthesized by the reaction of 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline with 3-bromopropanoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The purity and yield of 3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid can be improved by recrystallization from a suitable solvent.
特性
製品名 |
3-[1,3-Dioxo-5-nitro-1H-benzo[de]isoquinoline-2(3H)-yl]propanoic acid |
|---|---|
分子式 |
C15H10N2O6 |
分子量 |
314.25 g/mol |
IUPAC名 |
3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid |
InChI |
InChI=1S/C15H10N2O6/c18-12(19)4-5-16-14(20)10-3-1-2-8-6-9(17(22)23)7-11(13(8)10)15(16)21/h1-3,6-7H,4-5H2,(H,18,19) |
InChIキー |
WQPHHBJMDSZBPO-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B257482.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B257484.png)

![7-Fluoro-2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257488.png)
![14-[3-(Dimethylamino)propyl]-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione](/img/structure/B257491.png)
methanone](/img/structure/B257497.png)
